Mechanism of action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride in vitro
Mechanism of action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic is both an art and a science. It is a process of systematic inquiry, where each experiment is a deliberate step towards understanding the intricate dance between a molecule and its biological targets. This guide is crafted for the discerning researcher, the scientist who seeks not just to follow a protocol, but to comprehend the underlying rationale of each experimental choice. We will embark on a structured exploration of the in vitro mechanism of action of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride, a compound of interest whose pharmacological profile is yet to be fully characterized. Our approach will be one of hypothesis-driven investigation, grounded in established methodologies and guided by the principles of scientific rigor.
The structure of this molecule, featuring a benzoate core, an aminopropoxy side chain, and an ethyl ester, provides initial clues to its potential biological activities. Similar structural motifs are present in compounds known to interact with the monoaminergic systems of the central nervous system. Therefore, a logical starting point for our investigation is to hypothesize that Ethyl 3-(2-aminopropoxy)benzoate hydrochloride may function as a modulator of monoamine transporters or monoamine oxidases, key regulators of neurotransmitter signaling. This guide will provide a comprehensive roadmap to test this hypothesis, from initial screening assays to more detailed mechanistic studies.
Part 1: Foundational Characterization and Hypothesis Formulation
Before delving into complex mechanistic studies, it is paramount to establish the foundational physicochemical properties of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride and to formally articulate our working hypothesis.
Physicochemical Profiling
A thorough understanding of a compound's solubility, stability, and purity is a prerequisite for reliable in vitro testing.
-
Solubility Assessment: Determine the solubility in aqueous buffers (e.g., PBS, HBSS) and common organic solvents (e.g., DMSO) to ensure appropriate stock solution preparation and final assay concentrations.
-
Stability Analysis: Evaluate the stability of the compound in the chosen assay buffers over the time course of the experiments to rule out degradation as a confounding factor.
-
Purity Confirmation: Verify the purity of the compound batch using techniques such as HPLC-MS to ensure that observed biological effects are attributable to the parent molecule.
Central Hypothesis: Modulator of Monoaminergic Neurotransmission
Based on its structural similarity to known psychoactive compounds, we hypothesize that Ethyl 3-(2-aminopropoxy)benzoate hydrochloride modulates monoaminergic neurotransmission through one or both of the following mechanisms:
-
Inhibition of Monoamine Reuptake: The compound may bind to and inhibit the function of one or more monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and/or the norepinephrine transporter (NET).
-
Inhibition of Monoamine Oxidase Activity: The compound may inhibit the enzymatic activity of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B).
The following sections will detail the experimental workflows to systematically investigate these hypotheses.
Part 2: Investigating the Interaction with Monoamine Transporters
Our first line of investigation will focus on the potential interaction of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride with monoamine transporters. We will employ a tiered approach, starting with binding assays to assess affinity, followed by functional uptake assays to determine inhibitory potency.
Experimental Workflow for Monoamine Transporter Interaction
The logical flow of experiments is designed to first establish binding and then confirm functional inhibition.
Caption: Workflow for assessing monoamine transporter interaction.
Radioligand Binding Assays: Gauging Affinity for Transporters
These assays will determine if Ethyl 3-(2-aminopropoxy)benzoate hydrochloride can displace a known high-affinity radioligand from the monoamine transporters.
-
Cell Line and Membrane Preparation:
-
Utilize HEK293 cells stably expressing human SERT, DAT, or NET.
-
Culture cells to ~80-90% confluency and harvest.
-
Prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in an appropriate assay buffer.
-
-
Assay Conditions:
-
Radioligands:
-
SERT: [³H]-Citalopram or [³H]-Paroxetine
-
DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
NET: [³H]-Nisoxetine or [³H]-Mazindol
-
-
Test Compound: Prepare a serial dilution of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride (e.g., from 1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand only.
-
Non-specific Binding: Radioligand in the presence of a high concentration of a known selective inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Vehicle Control: The solvent used for the test compound (e.g., DMSO).
-
-
-
Incubation and Detection:
-
Incubate cell membranes, radioligand, and the test compound or controls in a 96-well plate for a specified time at a defined temperature (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the inhibitor constant (Ki) by non-linear regression analysis using the Cheng-Prusoff equation.
-
Substrate Uptake Inhibition Assays: Confirming Functional Blockade
A positive result in the binding assay indicates affinity. The next crucial step is to determine if this binding translates into functional inhibition of the transporter's primary role: neurotransmitter reuptake.
-
Cell Line and Culture:
-
Use HEK293 cells stably expressing human SERT, DAT, or NET, seeded in 96-well plates.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed Krebs-Henseleit buffer (KHB).[1]
-
Pre-incubate the cells with varying concentrations of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride or a reference inhibitor for a short period (e.g., 10-20 minutes) at room temperature.[1]
-
Initiate the uptake reaction by adding a mixture of a radiolabeled substrate and the test compound.[1]
-
SERT: [³H]-Serotonin (5-HT)
-
DAT: [³H]-Dopamine (DA) or [³H]-MPP+[1]
-
NET: [³H]-Norepinephrine (NE)
-
-
Allow the uptake to proceed for a short, linear time frame (e.g., 1-5 minutes).[1]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.[1]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve.
-
Expected Data and Interpretation
The results from these assays will provide a clear picture of the compound's interaction with monoamine transporters.
| Assay | Parameter | Hypothetical Result for a Potent Inhibitor | Interpretation |
| Radioligand Binding | Ki (nM) | < 100 | High affinity for the transporter. |
| Substrate Uptake | IC50 (nM) | < 500 | Potent functional inhibition of reuptake. |
A low Ki value coupled with a low IC50 value for a specific transporter would strongly suggest that Ethyl 3-(2-aminopropoxy)benzoate hydrochloride acts as an inhibitor of that transporter.
Part 3: Probing the Inhibition of Monoamine Oxidases
Concurrently with the transporter studies, we will investigate the potential for Ethyl 3-(2-aminopropoxy)benzoate hydrochloride to inhibit the activity of MAO-A and MAO-B.
Experimental Workflow for MAO Inhibition
This workflow is designed to screen for inhibitory activity and then characterize the mode of inhibition.
Caption: Workflow for assessing MAO inhibition.
MAO Inhibition Assay: Screening for Activity
This assay will determine if the compound can inhibit the enzymatic activity of recombinant human MAO-A and MAO-B.
-
Enzyme Source:
-
Assay Principle:
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) in a 96-well plate.
-
Initiate the reaction by adding the substrate (e.g., kynuramine) and the detection probe.
-
Incubate for a specified time at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition at each concentration of the test compound.
-
Determine the IC50 value for both MAO-A and MAO-B.
-
Enzyme Kinetic Studies: Elucidating the Mode of Inhibition
If significant inhibition is observed, kinetic studies will be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[5]
-
Assay Setup:
-
Perform the MAO inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.
-
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at different fixed concentrations of the inhibitor.
-
Create a Lineweaver-Burk plot (double reciprocal plot) to visualize the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
-
Expected Data and Interpretation
The selectivity and potency of MAO inhibition will be revealed by these experiments.
| Assay | Parameter | Hypothetical Result for a Selective MAO-A Inhibitor | Interpretation |
| MAO Inhibition | IC50 (MAO-A) | < 1 µM | Potent inhibition of MAO-A. |
| IC50 (MAO-B) | > 10 µM | Selective for MAO-A over MAO-B. | |
| Enzyme Kinetics | Lineweaver-Burk Plot | Lines intersect on the y-axis | Competitive mode of inhibition. |
Part 4: Secondary Assays and Broader Mechanistic Considerations
While the primary focus is on monoaminergic systems, a comprehensive in vitro characterization should also include screening for off-target effects to build a more complete pharmacological profile.
Counter-Screening Against a Panel of Receptors and Ion Channels
To assess the selectivity of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride, it should be screened against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other enzymes. This is often performed by contract research organizations (CROs) and provides valuable information on potential side effects. The structural similarity to some adrenergic and muscarinic receptor ligands makes these important targets to include in a counter-screening panel.[6][7]
Assessment of Cytotoxicity
It is essential to determine the concentration range at which the compound exhibits cytotoxicity to ensure that the observed effects in the primary assays are not due to cell death.
-
Cell Lines: Use the same cell lines as in the primary assays (e.g., HEK293).
-
Procedure: Treat cells with a range of concentrations of Ethyl 3-(2-aminopropoxy)benzoate hydrochloride for a duration relevant to the primary assays (e.g., 24 hours).
-
Detection: Measure cell viability using a standard method like the MTT assay (metabolic activity) or LDH release assay (membrane integrity).
-
Analysis: Determine the CC50 (50% cytotoxic concentration).
Conclusion: Synthesizing the Data into a Coherent Mechanism of Action
References
-
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from: [Link]
-
Simmler, L. D., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 50-57. Available at: [Link]
-
Crowther, A. F., et al. (1973). Selectivity in new -adrenergic blocking agents. (3-Amino-2-hydroxypropoxy)benzamides. Journal of Medicinal Chemistry, 16(5), 516-519. Available at: [Link]
-
Khan, I., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7415. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from: [Link]
-
European Chemicals Agency. (n.d.). ethyl 3-(2-aminoethyl)benzoate hydrochloride. Retrieved from: [Link]
-
Nordin, A., et al. (2011). Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2897. Available at: [Link]
-
Naim, M. J., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][6]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. Available at: [Link]
-
Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Bioinorganic Chemistry and Applications, 2015, 810456. Available at: [Link]
-
Ozerov, A. A., et al. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 244-249. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Ethyl Aminobenzoate?. Retrieved from: [Link]
-
Singh, P., & Palle, K. (2018). Rational approaches for the design of various GABA modulators and their clinical progression. Future Medicinal Chemistry, 10(14), 1759-1785. Available at: [Link]
-
Wieczorek, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 727-742. Available at: [Link]
-
Nickolls, S. A., et al. (2011). A Novel Mechanism of G Protein-coupled Receptor Functional Selectivity: MUSCARINIC PARTIAL AGONIST McN-A-343 AS A BITOPIC ORTHOSTERIC/ALLOSTERIC LIGAND. Journal of Biological Chemistry, 286(4), 2879-2887. Available at: [Link]
Sources
- 1. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Selectivity in new -adrenergic blocking agents. (3-Amino-2-hydroxypropoxy)benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Mechanism of G Protein-coupled Receptor Functional Selectivity: MUSCARINIC PARTIAL AGONIST McN-A-343 AS A BITOPIC ORTHOSTERIC/ALLOSTERIC LIGAND - PMC [pmc.ncbi.nlm.nih.gov]
